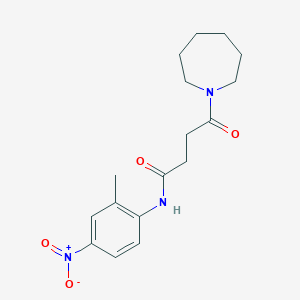![molecular formula C18H19N5O B5359600 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide](/img/structure/B5359600.png)
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide, also known as DMAPT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT is a synthetic compound that can be synthesized through various methods and has been extensively studied for its mechanism of action and physiological effects.
作用機序
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide exerts its anti-cancer and anti-inflammatory effects through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell proliferation. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that inhibits the activation of NF-κB. This results in the inhibition of NF-κB-mediated gene expression, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. This compound also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Additionally, this compound modulates immune responses by inhibiting the production of inflammatory cytokines and promoting the differentiation of regulatory T cells.
実験室実験の利点と制限
One of the advantages of using N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide in lab experiments is its high potency and specificity towards the NF-κB pathway. This compound has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of using this compound is its instability in aqueous solutions, which can affect its efficacy and reproducibility in experiments.
将来の方向性
There are several future directions for the research on N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide, including the development of more stable analogs of this compound, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination therapy with other anti-cancer agents. Additionally, the identification of biomarkers that can predict the response to this compound treatment can help in the personalized treatment of cancer patients. Overall, the research on this compound has the potential to lead to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
合成法
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide can be synthesized through various methods, including the reaction of 3-(1H-pyrazol-4-yl)benzoic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 2-bromo-3-(dimethylamino)methylpyridine. Another method involves the reaction of 3-(1H-pyrazol-4-yl)benzoic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 2-chloro-3-(dimethylamino)methylpyridine. Both methods result in the formation of this compound with high yield and purity.
科学的研究の応用
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines and angiogenic factors, making it a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
特性
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-23(2)17-15(7-4-8-19-17)10-20-18(24)14-6-3-5-13(9-14)16-11-21-22-12-16/h3-9,11-12H,10H2,1-2H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZIKFZJLZCFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2=CC=CC(=C2)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-3-piperidinamine](/img/structure/B5359520.png)
![N-(tert-butyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5359527.png)
![ethyl 11-cyano-4-oxo-7,8,9,10-tetrahydro-4H-pyrimido[1,2-g]-1,6-naphthyridine-3-carboxylate](/img/structure/B5359535.png)
![methyl 4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5359539.png)
![3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5359542.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide](/img/structure/B5359543.png)

![N-benzyl-N'-{[1-(methylsulfonyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5359578.png)
![ethyl 4-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5359583.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)

![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5359611.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)